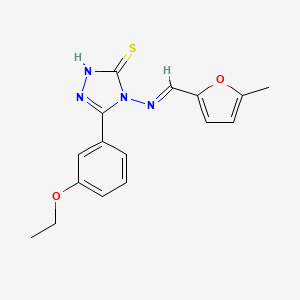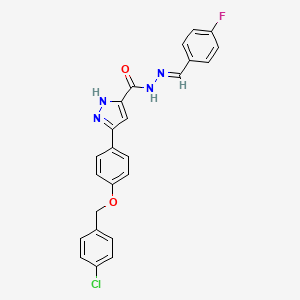
4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one belongs to the class of heterocyclic compounds. Its complex structure combines a pyrrole ring, a thiadiazole moiety, and an aromatic benzoyl group. Let’s break down its components:
Pyrrole Ring: The pyrrole ring confers aromaticity and contributes to the compound’s stability.
Thiadiazole Moiety: The 1,3,4-thiadiazole ring introduces heteroatoms (sulfur and nitrogen) and enhances the compound’s reactivity.
Benzoyl Group: The benzoyl group provides a lipophilic character and influences its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. For example:
Benzoylation of Pyrrole: Start with pyrrole and react it with butoxybenzoyl chloride under basic conditions to introduce the benzoyl group.
Thiadiazole Formation: Next, react the resulting compound with thionyl chloride and hydrazine hydrate to form the 1,3,4-thiadiazole ring.
Hydroxylation: Finally, introduce the hydroxy group at the 3-position using appropriate reagents.
Industrial Production:
The industrial production of this compound involves scalable processes, often optimized for yield and purity. These methods may vary based on proprietary information held by manufacturers.
Analyse Chemischer Reaktionen
4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one participates in various chemical reactions:
Oxidation: It can undergo oxidation at the hydroxy group to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group may yield alcohols or amines.
Substitution: The benzoyl group is susceptible to nucleophilic substitution reactions.
Cyclization: Intramolecular cyclization reactions are crucial for its synthesis.
Common reagents include acyl chlorides, reducing agents (such as LiAlH₄), and Lewis acids (for cyclization).
Wissenschaftliche Forschungsanwendungen
This compound finds applications across various fields:
Medicine: It exhibits potential as an anti-inflammatory agent due to its structural resemblance to nonsteroidal anti-inflammatory drugs (NSAIDs).
Chemistry: Researchers explore its reactivity in heterocyclic chemistry and drug design.
Biology: It may interact with cellular targets, affecting signaling pathways or enzymatic activity.
Wirkmechanismus
The precise mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, modulating cellular processes. Further studies are needed to elucidate its molecular targets.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, we can compare it to related molecules:
Similar Compounds:
: Example reference. : Another reference.
Eigenschaften
CAS-Nummer |
609795-69-9 |
|---|---|
Molekularformel |
C27H29N3O4S |
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H29N3O4S/c1-5-6-15-34-21-13-11-20(12-14-21)24(31)22-23(19-9-7-18(8-10-19)16(2)3)30(26(33)25(22)32)27-29-28-17(4)35-27/h7-14,16,23,31H,5-6,15H2,1-4H3/b24-22- |
InChI-Schlüssel |
WCDIZSJHLASFOV-GYHWCHFESA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)C(C)C)/O |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12023845.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023854.png)
![(5E)-2-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12023862.png)

![3,4-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12023878.png)

![N-(3,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023886.png)


![4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12023916.png)
![(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12023923.png)
